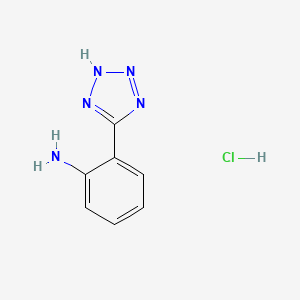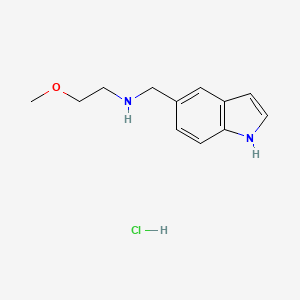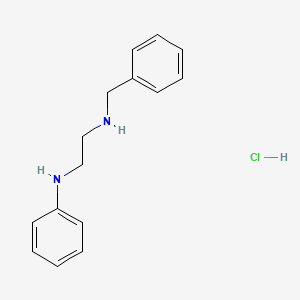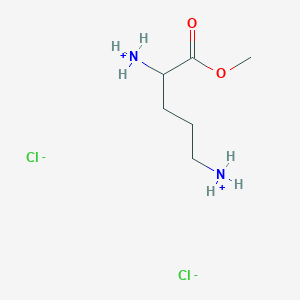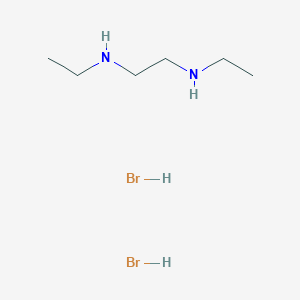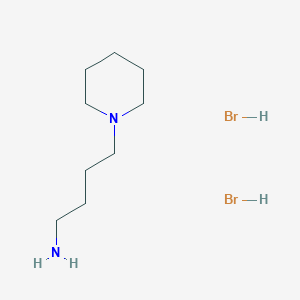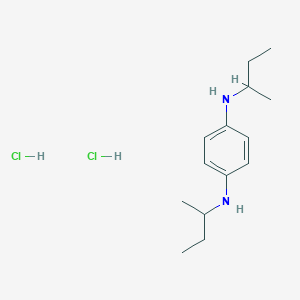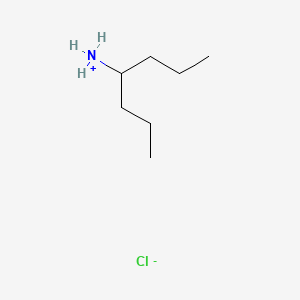
4-Heptylamine, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptylamine, hydrochloride is an organic compound that belongs to the class of amines. It is a derivative of heptane, where an amine group is attached to the fourth carbon atom, and it is often found in its hydrochloride salt form. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Heptylamine, hydrochloride can be synthesized through several methods. One common method involves the reduction of heptaldoxime using sodium and alcohol. The process involves heating a solution of heptaldoxime in absolute alcohol and adding sodium strips to the boiling mixture. The resulting amine is then distilled and converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of heptanonitrile. This method involves the reduction of the nitrile group to an amine group using hydrogen gas in the presence of a metal catalyst .
Chemical Reactions Analysis
Types of Reactions: 4-Heptylamine, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced further to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products:
Oxidation: Heptanal and heptanoic acid.
Reduction: Heptane and primary amines.
Substitution: Various substituted heptanes depending on the reagents used.
Scientific Research Applications
4-Heptylamine, hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role in neurotransmitter synthesis.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Heptylamine, hydrochloride involves its interaction with various molecular targets. It primarily acts as a weak base, accepting protons and forming ammonium ions. This property allows it to participate in acid-base reactions and influence biochemical pathways. The compound can also interact with enzymes and receptors, affecting their activity and leading to various physiological effects .
Comparison with Similar Compounds
Butylamine: A shorter-chain amine with similar basic properties.
Hexylamine: Another straight-chain amine with one less carbon atom.
Octylamine: A longer-chain amine with one more carbon atom.
Uniqueness: 4-Heptylamine, hydrochloride is unique due to its specific chain length and the position of the amine group. This structure imparts distinct physical and chemical properties, such as its boiling point, solubility, and reactivity, making it suitable for specific applications that other amines may not fulfill .
Properties
CAS No. |
40755-14-4 |
|---|---|
Molecular Formula |
C7H18ClN |
Molecular Weight |
151.68 g/mol |
IUPAC Name |
heptan-4-amine;hydrochloride |
InChI |
InChI=1S/C7H17N.ClH/c1-3-5-7(8)6-4-2;/h7H,3-6,8H2,1-2H3;1H |
InChI Key |
UNEPJNUFVDMRKA-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)[NH3+].[Cl-] |
Canonical SMILES |
CCCC(CCC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]benzoate](/img/structure/B7829752.png)
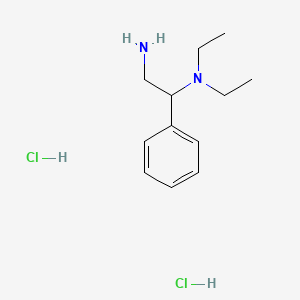
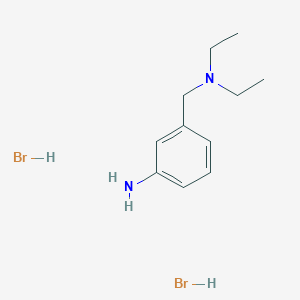
![4-[(4-Chlorophenyl)methyl]morpholine hydrochloride](/img/structure/B7829766.png)
![4-[(Isopropylamino)methyl]benzoic acid hydrochloride](/img/structure/B7829780.png)
![(2-Dibenzo[b,d]furan-2-ylethyl)amine hydrochloride](/img/structure/B7829788.png)
